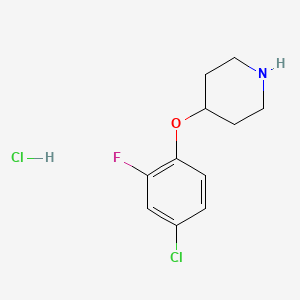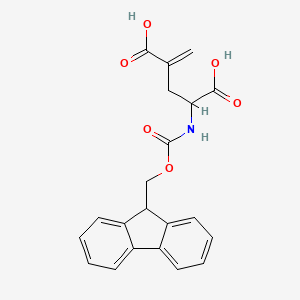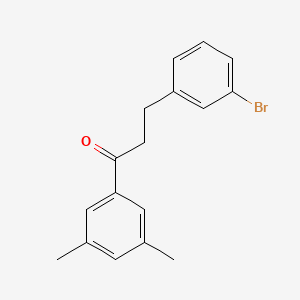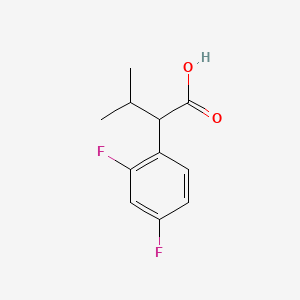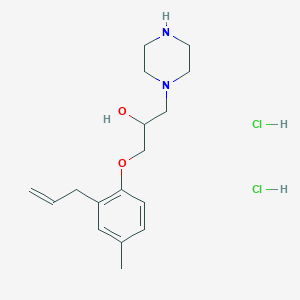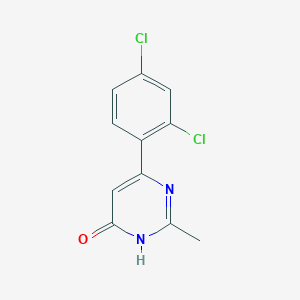
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, is an organic compound belonging to the family of isoquinolines. It is an important intermediate in the synthesis of a variety of organic compounds and is used in a range of scientific research applications. The compound is also of interest due to its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : Research includes the development of synthesis techniques for bromoisoquinolines, highlighting methods to produce these compounds efficiently, which is crucial for their application in further scientific studies (Armengol, Helliwell, & Joule, 2000). Another study presented a convenient synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline, indicating the versatility and adaptability of synthesis methods for such compounds (Zlatoidský & Gabos, 2009).
- Structural Analysis : The structural aspects of 2-aryl-3-bromoquinolin-4(1H)-one derivatives were studied using various spectroscopic and computational techniques, showcasing the importance of these compounds in understanding chemical structures and behaviors (Mphahlele et al., 2002).
Chemical Properties and Applications
- Photochemical Properties : Brominated hydroxyquinoline has been explored as a photolabile protecting group, indicating its potential in photochemistry and applications requiring light-induced reactions (Fedoryak & Dore, 2002).
- Cytotoxic Evaluation : The cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone, has been conducted, revealing their potential as anticancer agents (Delgado et al., 2012).
Propriétés
IUPAC Name |
7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFTXBYFQNXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




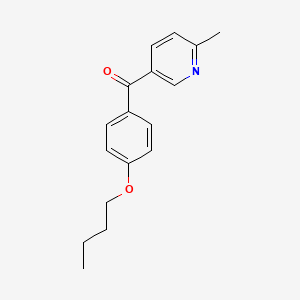
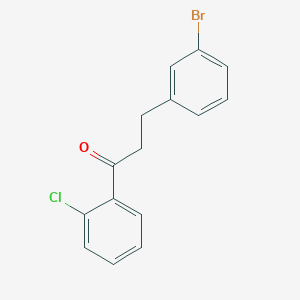
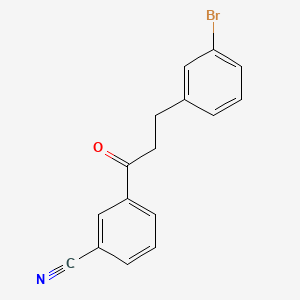
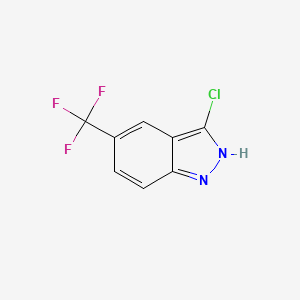
![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
